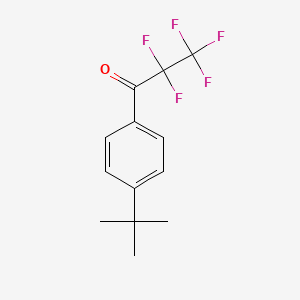
1-(3-Chloro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C14H16ClF3O2 It is characterized by the presence of a chloro group, a hexyloxy group, and a trifluoromethyl group attached to an acetophenone core
Preparation Methods
The synthesis of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxyacetophenone and 1-bromohexane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, oxidizing agents, and reducing agents, with reaction conditions tailored to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of functionalized derivatives.
Scientific Research Applications
3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The presence of the chloro, hexyloxy, and trifluoromethyl groups influences its reactivity and binding affinity, allowing it to modulate various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone can be compared with similar compounds such as:
3’-Chloro-4’-methoxy-2,2,2-trifluoroacetophenone: This compound has a methoxy group instead of a hexyloxy group, leading to differences in reactivity and applications.
4’-n-Hexyloxy-2,2,2-trifluoroacetophenone:
3’-Chloro-4’-n-hexyloxyacetophenone: Does not contain the trifluoromethyl group, affecting its overall chemical behavior and applications.
These comparisons highlight the uniqueness of 3’-Chloro-4’-n-hexyloxy-2,2,2-trifluoroacetophenone and its potential advantages in various research and industrial contexts.
Properties
IUPAC Name |
1-(3-chloro-4-hexoxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3O2/c1-2-3-4-5-8-20-12-7-6-10(9-11(12)15)13(19)14(16,17)18/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBCMYNVYDMOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














